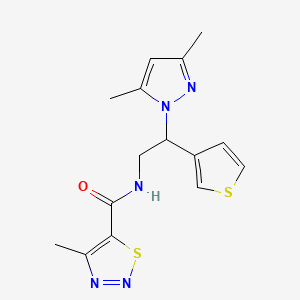

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide side chain. The side chain includes a pyrazole ring (3,5-dimethyl-substituted) and a thiophene moiety, distinguishing it from simpler thiadiazole derivatives. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its analogs in the 1,3,4-thiadiazole and thiazole-carboxamide families highlight the importance of substituent effects on stability and bioactivity .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS2/c1-9-6-10(2)20(18-9)13(12-4-5-22-8-12)7-16-15(21)14-11(3)17-19-23-14/h4-6,8,13H,7H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVJHTWTHGBZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(N=NS2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthetic routes, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazole ring, thiophene moiety, and a thiadiazole group. The molecular formula is , with a molecular weight of approximately 366.47 g/mol. Its structural components are known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported between 2.50 to 20 µg/mL against various bacterial strains, indicating significant antimicrobial activity .

- The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially increasing its efficacy .

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene rings have demonstrated anti-inflammatory properties. In vitro assays have indicated that derivatives can stabilize red blood cell membranes, which is a measure of anti-inflammatory activity. For example:

Antioxidant Properties

The antioxidant capacity of the compound is notable, with studies showing DPPH scavenging percentages exceeding 80%. Such activity is crucial for mitigating oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase B in E. coli with IC50 values around 9.80 µM . This inhibition disrupts bacterial DNA replication and is a common target for antimicrobial agents.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity suggests that the compound can neutralize free radicals, thereby protecting cells from oxidative damage.

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant bactericidal effects with MIC values comparable to established antibiotics.

Case Study 2: Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit inflammatory cytokine production in vitro. Results showed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in activated macrophages.

Data Summary Table

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

describes several 1,3,4-thiadiazole-2-carboxamides, such as N-(3,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18j) and N-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) . Key differences include:

- Core Heterocycle : The target compound uses a 1,2,3-thiadiazole ring, whereas compounds employ 1,3,4-thiadiazole. The positional isomerism impacts electronic properties; 1,2,3-thiadiazoles are less common but may exhibit distinct reactivity due to sulfur placement .

- Substituents : The target compound substitutes the carboxamide side chain with a pyrazole-thiophene-ethyl group, contrasting with the pyridinyl-aryl groups in . Thiophene’s electron-rich nature could enhance π-π stacking compared to pyridine’s basicity .

Table 1: Comparison of Physicochemical Properties

Thiazole-Carboxamide Derivatives

discusses 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs. These share a carboxamide moiety but differ in core heterocycle (thiazole vs. thiadiazole) and substituents. For example, the pyridinyl-thiazole hybrids in showed optimized activity against specific enzymes, suggesting the target compound’s thiophene-pyrazole unit may prioritize different pharmacokinetic profiles .

Benzimidazole-Thiazole-Triazole Hybrids

synthesizes compounds like 9c (with a 4-bromophenyl-thiazole group), which incorporate triazole and benzimidazole moieties. These structures are bulkier than the target compound, likely affecting membrane permeability. The target’s pyrazole-thiophene-ethyl chain may offer a balance between lipophilicity and steric hindrance, advantageous for central nervous system penetration .

Pyrazole Derivatives in Medicinal Chemistry

and highlight pyrazole-carbothioamide derivatives, such as 3,5-diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (18a). While these share pyrazole motifs, the target compound’s 1,2,3-thiadiazole and thiophene groups introduce unique hydrogen-bonding and hydrophobic interactions. Thiophene’s lower polarity compared to phenyl or nitrophenyl groups (as in ) could reduce metabolic clearance .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step coupling reactions starting with pyrazole and thiophene intermediates. Key steps include:

- Coupling of thiadiazole-carboxamide with a pyrazole-thiophene ethylamine derivative under reflux in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Use of catalysts (e.g., triethylamine) to enhance yield and selectivity.

- Purification via recrystallization or chromatography to isolate the final product .

Q. What analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carboxamide C=O stretch).

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro assays: Test antimicrobial activity using disk diffusion or microdilution assays.

- Anticancer screening: Use cell viability assays (e.g., MTT) against cancer cell lines.

- Molecular docking: Predict interactions with target enzymes (e.g., kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control: Reflux at 80–100°C minimizes side reactions.

- Catalyst screening: Triethylamine or K2CO3 improves coupling efficiency .

- Purification optimization: Gradient elution in column chromatography resolves structurally similar impurities .

Q. How should researchers address contradictory reports about this compound’s bioactivity?

- Comparative studies: Replicate assays under standardized conditions (e.g., pH, cell lines).

- Structural analogs: Test derivatives to isolate the impact of substituents (e.g., thiophene vs. furan) .

- Mechanistic validation: Use knock-out models or enzyme inhibition assays to confirm targets .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Molecular docking: Simulate binding to receptors (e.g., EGFR, COX-2) using software like AutoDock .

- In vitro enzyme assays: Measure inhibition of key pathways (e.g., proteasome or kinase activity).

- Transcriptomic analysis: Identify gene expression changes in treated cells .

Q. How can researchers resolve spectral data contradictions during structural analysis?

- High-resolution NMR: Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Isotopic labeling: Track reaction intermediates to confirm regioselectivity.

- Solvent effects: Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

- Systematic substitution: Modify the thiophene, pyrazole, or thiadiazole moieties.

- Bioisosteric replacement: Replace thiadiazole with oxadiazole to assess impact on activity.

- Pharmacophore mapping: Identify critical hydrogen bond acceptors/donors via X-ray crystallography .

Q. How can in vitro vs. in vivo activity discrepancies be investigated?

- Pharmacokinetic profiling: Measure bioavailability, half-life, and metabolite formation.

- Prodrug design: Improve solubility via ester or amide prodrugs.

- Toxicity screening: Assess hepatotoxicity and renal clearance in animal models .

Q. What computational methods predict the compound’s interaction with biological targets?

- Quantum mechanical calculations: Optimize ligand geometry for docking accuracy.

- QSAR models: Corrogate substituent electronic properties (e.g., Hammett constants) with activity.

- Molecular dynamics: Simulate binding stability over time (e.g., 100-ns simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.